molecular formula C12H17NO6 B7839076 Paph-alpha-d-glc

Paph-alpha-d-glc

Cat. No.: B7839076
M. Wt: 271.27 g/mol
InChI Key: MIAKOEWBCMPCQR-GFYNWQOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Paph-alpha-d-glc typically involves the glycosylation of 4-aminophenol with a suitable glucosyl donor. One common method involves the use of alpha-D-glucopyranosyl bromide as the glucosyl donor, which reacts with 4-aminophenol in the presence of a base such as silver oxide to yield this compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the consistency and safety of the final product. Techniques such as crystallization, filtration, and chromatography are commonly employed in the purification process .

Chemical Reactions Analysis

Types of Reactions

Paph-alpha-d-glc can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminophenyl group can yield quinone derivatives, while substitution reactions can produce a variety of glucopyranoside derivatives with different functional groups .

Scientific Research Applications

Paph-alpha-d-glc has several applications in scientific research:

Mechanism of Action

The mechanism of action of Paph-alpha-d-glc involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. The aminophenyl group can also interact with cellular components, potentially influencing cellular processes and signaling pathways .

Properties

IUPAC Name

(2R,4R,5S)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8?,9-,10-,11?,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAKOEWBCMPCQR-GFYNWQOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)O[C@@H]2C([C@@H]([C@@H](C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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